
Epinephrin-Sulfonsäure-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epinephrine Sulfonic Acid-d3 is a deuterium-labeled derivative of Epinephrine Sulfonic Acid. It is a stable isotope-labeled compound, which means that certain hydrogen atoms in the molecule are replaced with deuterium, a heavier isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Epinephrine Sulfonic Acid .
Wissenschaftliche Forschungsanwendungen
Epinephrine Sulfonic Acid-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of Epinephrine in biological systems.
Drug Development: Helps in the quantitation and analysis of drug metabolism.
Biological Research: Used in studies involving adrenergic receptors and neurotransmission.
Industrial Applications: Employed in the development of new pharmaceuticals and chemical processes
Wirkmechanismus
Target of Action
Epinephrine Sulfonic Acid-d3, a deuterium labeled variant of Epinephrine Sulfonic Acid , primarily targets alpha-adrenergic receptors . These receptors play a crucial role in the regulation of various physiological processes such as the control of vascular permeability and vasodilation .
Mode of Action
Epinephrine Sulfonic Acid-d3 interacts with its targets, the alpha-adrenergic receptors, to exert its effects. Through its action on these receptors, it minimizes the vasodilation and increased vascular permeability that occurs during anaphylaxis, which can cause the loss of intravascular fluid volume as well as hypotension .
Biochemical Pathways
The compound is part of the catecholamine biosynthetic pathway. It is regulated via genetic control of its biosynthetic enzyme, phenylethanolamine N-methyltransferase (PNMT). In response to stress, such as immobilization (IMMO) stress, the PNMT gene in the adrenal medulla is activated via Egr-1 and Sp1 induction .
Pharmacokinetics
Studies on epinephrine, a closely related compound, suggest that intramuscular injection is superior to subcutaneous injection
Result of Action
The primary result of Epinephrine Sulfonic Acid-d3’s action is the minimization of vasodilation and increased vascular permeability during anaphylaxis . This helps prevent the loss of intravascular fluid volume and hypotension, thereby mitigating the effects of anaphylactic reactions .
Biochemische Analyse
Biochemical Properties
Epinephrine Sulfonic Acid-d3 interacts with various enzymes, proteins, and other biomolecules. It is involved in the catecholamine pathway, where its biosynthesis is catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT) . This interaction plays a crucial role in stress regulation .
Cellular Effects
Epinephrine Sulfonic Acid-d3 has significant effects on various types of cells and cellular processes. It influences cell function by initiating short-term responses to cope with stress . It is also associated with the regulation of gene expression and cellular metabolism .
Molecular Mechanism
Epinephrine Sulfonic Acid-d3 exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression . Its mechanism of action involves the stimulation of all α and β adrenergic receptors, resulting in pronounced vasopressive and cardiac effects in addition to bronchodilation .
Temporal Effects in Laboratory Settings
The effects of Epinephrine Sulfonic Acid-d3 change over time in laboratory settings. It has been observed that the compound’s influence on cellular function varies in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of Epinephrine Sulfonic Acid-d3 vary with different dosages in animal models. For instance, epinephrine, from which Epinephrine Sulfonic Acid-d3 is derived, is used for emergency treatment of life-threatening bronchoconstriction (e.g., anaphylaxis) in animals
Metabolic Pathways
Epinephrine Sulfonic Acid-d3 is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . After performing their activities, catecholamines like Epinephrine Sulfonic Acid-d3 are metabolized into inactive forms .
Transport and Distribution
It is known that the compound is stored at a temperature of +4°C and shipped at room temperature .
Subcellular Localization
It is known that epinephrine, from which Epinephrine Sulfonic Acid-d3 is derived, is rapidly released from the adrenal medulla into the portal circulation in response to stress .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Epinephrine Sulfonic Acid-d3 typically involves the sulfonation of Epinephrine followed by the incorporation of deuterium. The process begins with the sulfonation of Epinephrine using sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group. The deuterium atoms are then introduced through a deuterium exchange reaction, where the hydrogen atoms in the sulfonic acid group are replaced with deuterium .
Industrial Production Methods
Industrial production of Epinephrine Sulfonic Acid-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. The deuterium exchange reaction is carefully monitored to achieve the desired level of deuterium incorporation .
Analyse Chemischer Reaktionen
Types of Reactions
Epinephrine Sulfonic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group back to the parent Epinephrine.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, reduced forms of Epinephrine, and substituted Epinephrine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epinephrine Sulfonic Acid: The non-deuterated form of Epinephrine Sulfonic Acid-d3.
Epinephrine-d3: A deuterium-labeled form of Epinephrine without the sulfonic acid group.
N-Benzyl Epinephrine-d3: A deuterium-labeled derivative with a benzyl group.
Uniqueness
Epinephrine Sulfonic Acid-d3 is unique due to its combination of sulfonic acid and deuterium labeling. This dual modification allows for detailed pharmacokinetic studies and metabolic analysis, providing insights that are not possible with non-labeled or singly labeled compounds .
Eigenschaften
CAS-Nummer |
1346604-55-4 |
|---|---|
Molekularformel |
C9H13NO5S |
Molekulargewicht |
250.283 |
IUPAC-Name |
1-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)ethanesulfonic acid |
InChI |
InChI=1S/C9H13NO5S/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15)/i1D3 |
InChI-Schlüssel |
TYYGQMPOZGEFQL-FIBGUPNXSA-N |
SMILES |
CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O |
Synonyme |
3,4-Dihydroxy-α-[(methyl-d3-amino)methyl]benzenemethanesulfonic Acid; 3,4-Dihydroxy-α-[(methyl-d3-amino)methyl]-α-toluenesulfonic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


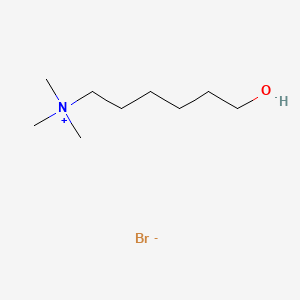
![6-Isopropyl-3-methyl-4,6-dihydrofuro[3,4-c]isoxazole](/img/structure/B585015.png)
![1-[2-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B585016.png)



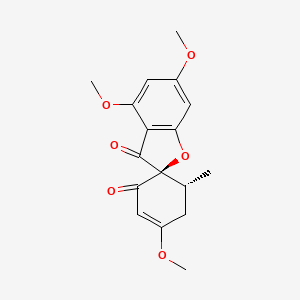
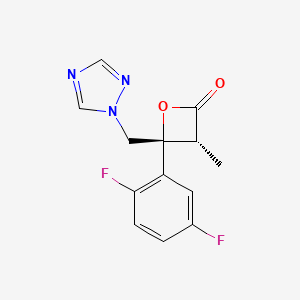
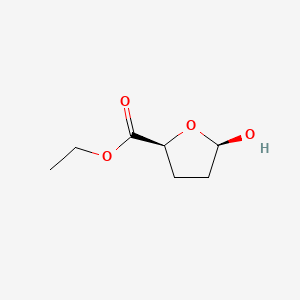


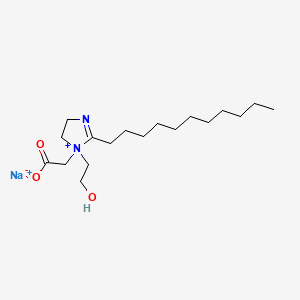
![3-[(1Z)-1-Buten-3-yn-1-yl]pyridine](/img/structure/B585036.png)
